5-Phosphopyridoxal-aminooxyacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83351-95-5 |
|---|---|
Molecular Formula |
C10H13N2O7P |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino] acetate |
InChI |
InChI=1S/C10H13N2O7P/c1-6-10(14)9(4-12-19-7(2)13)8(3-11-6)5-18-20(15,16)17/h3-4,14H,5H2,1-2H3,(H2,15,16,17)/b12-4+ |
InChI Key |
QHUXKLOGJBBNMR-UUILKARUSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/OC(=O)C)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NOC(=O)C)COP(=O)(O)O |
Origin of Product |
United States |
The Formation and Function of 5 Phosphopyridoxal Aminooxyacetate
Aminooxyacetic Acid as a Broad-Spectrum Inhibitor
Aminooxyacetic acid is a well-documented inhibitor of a wide range of PLP-dependent enzymes. Its mechanism of action is rooted in its structural similarity to amino acid substrates, allowing it to enter the active site of these enzymes. However, unlike a true substrate, AOAA forms a highly stable oxime linkage with the aldehyde group of PLP.
The Chemistry of this compound Formation
The formation of this compound is a direct consequence of the reaction between the aminooxy group of AOAA and the aldehyde group of PLP. This reaction forms a stable covalent bond, resulting in an adduct that effectively sequesters the PLP cofactor. The resulting complex is a dead-end inhibitor, meaning it binds irreversibly or with very high affinity to the enzyme, rendering it catalytically inactive. researchgate.net The stability of this adduct makes AOAA a powerful tool for studying the function and mechanism of PLP-dependent enzymes.
Formation and Characterization of the 5 Phosphopyridoxal Aminooxyacetate Adduct
Chemical Derivatization of Pyridoxal (B1214274) 5'-Phosphate by Aminooxyacetate
The chemical derivatization of pyridoxal 5'-phosphate by aminooxyacetate is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of a stable oxime. The aldehyde group of PLP is the primary site of this reaction. In the physiological environment of an enzyme's active site, the PLP cofactor typically exists as an internal aldimine, forming a Schiff base with the ε-amino group of a lysine (B10760008) residue.
Aminooxyacetate, with its nucleophilic aminooxy group (-ONH2), readily attacks the electrophilic carbon of the aldehyde or the imine. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of water (in the case of the free aldehyde) or the lysine residue (in the case of the internal aldimine) to form the final oxime adduct. This reaction is generally rapid and, for all practical purposes, irreversible under physiological conditions, leading to the potent inhibition of the enzyme.
The formation of this stable oxime effectively sequesters the PLP cofactor, rendering it incapable of participating in its normal catalytic cycle of transamination, decarboxylation, or other reactions. The stability of the 5-Phosphopyridoxal-aminooxyacetate adduct is a key factor in the long-lasting inhibitory effect of aminooxyacetate on PLP-dependent enzymes.
Spectroscopic Signatures of this compound Complex Formation within Enzyme Active Sites
The formation of the this compound adduct within the active site of a PLP-dependent enzyme leads to distinct changes in its spectroscopic properties, particularly in its ultraviolet-visible (UV-Vis) absorption and circular dichroism (CD) spectra. These changes serve as valuable probes for studying the kinetics and mechanism of inhibition.
The reaction of aminooxyacetate with PLP-dependent enzymes such as cystathionase results in characteristic alterations in the absorption and fluorescence properties of the bound cofactor. For instance, an increase in fluorescence at 450 nm can be used to monitor the reaction. In vitro studies have shown that alanine (B10760859) aminotransferase is more susceptible to inhibition by aminooxyacetate than aspartate aminotransferase. nih.govnih.gov
The native PLP enzyme, with its internal aldimine linkage, typically exhibits an absorption maximum around 412-430 nm at acidic to neutral pH, which is characteristic of the protonated Schiff base. Upon formation of the this compound oxime, this peak often shifts to a lower wavelength, typically in the range of 330-360 nm. This spectral shift provides a convenient method for monitoring the formation of the inhibitory complex in real-time.
Circular dichroism spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the chiral environment of the chromophore. The PLP cofactor in the asymmetric environment of an enzyme active site is CD-active. The formation of the this compound adduct alters the geometry and electronic properties of the chromophore, leading to significant changes in the CD spectrum. For example, the formation of an inhibitor complex with aspartate aminotransferase can lead to a positive Cotton effect, which is a characteristic feature of the CD spectrum.
The precise spectroscopic signatures can vary depending on the specific enzyme and the microenvironment of its active site. However, the general trend of a shift in the UV-Vis absorption maximum and distinct changes in the circular dichroism spectrum are characteristic features of the formation of the this compound adduct.
| Enzyme | Spectroscopic Technique | Observed Change upon Adduct Formation | Reference |
| Cystathionase | Fluorescence Spectroscopy | Increase in fluorescence at 450 nm | nih.gov |
| Alanine Aminotransferase | In vitro inhibition assay | More sensitive to aminooxyacetate than aspartate aminotransferase | nih.gov |
| Aspartate Aminotransferase | Circular Dichroism | Positive Cotton effect |
Kinetic and Mechanistic Elucidation of 5 Phosphopyridoxal Aminooxyacetate Enzyme Inhibition
Determination of Second-Order Rate Constants for Enzyme-5-Phosphopyridoxal-aminooxyacetate Adduct Formation
The inhibition of PLP-dependent enzymes by aminooxyacetate occurs via the formation of a stable adduct with the enzyme-bound PLP cofactor. The rate of this adduct formation can be quantified by determining the second-order rate constant, which describes the speed of the bimolecular reaction between the enzyme and the inhibitor.
Research into the reaction of aminooxyacetate with several PLP-dependent enzymes has yielded specific rate constants. For instance, studies monitoring changes in the absorption spectra of the bound coenzyme and the corresponding loss of enzyme activity have shown that the reactions follow the kinetics of a simple bimolecular reaction at all studied concentrations. nih.gov At 21°C, the second-order rate constant for the reaction with aspartate transaminase was determined to be 400 M⁻¹s⁻¹. nih.gov For 4-aminobutyrate transaminase, the reaction was found to be even more rapid, with a second-order rate constant of 1300 M⁻¹s⁻¹. nih.gov In contrast, the inhibition of dopa decarboxylase by aminooxyacetate was observed to be more rapid, although specific rate constants were not obtained. nih.gov
| Enzyme | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Aspartate Transaminase | 400 |
| 4-Aminobutyrate Transaminase | 1300 |
Analysis of Reversibility and Irreversibility Profiles for 5-Phosphopyridoxal-aminooxyacetate Inhibition
The stability of the this compound adduct dictates whether the inhibition is reversible or irreversible. Kinetic studies have revealed different reversibility profiles for various enzymes.
The inhibition of 4-aminobutyrate transaminase by aminooxyacetate was found to be irreversible, with no reversal of the reaction observed. nih.gov In the case of aspartate transaminase, the reaction was not rapidly reversible. nih.gov Significant reversal could only be achieved under specific conditions, such as the addition of cysteinesulphinate, which converts the enzyme into its pyridoxamine form. nih.gov The first-order rate constant for this slow reverse reaction was measured at 4 x 10⁻⁵s⁻¹ at 21°C. nih.gov This demonstrates the formation of a highly stable adduct that effectively sequesters the cofactor. Conversely, the inhibition of dopa decarboxylase was noted to be more readily reversible, suggesting a less stable enzyme-inhibitor complex compared to the transaminases studied. nih.gov
| Enzyme | Reversibility Profile | Notes |
|---|---|---|
| Aspartate Transaminase | Not rapidly reversible | Reverse reaction first-order rate constant: 4 x 10⁻⁵s⁻¹ nih.gov |
| 4-Aminobutyrate Transaminase | Irreversible | Reaction could not be reversed under experimental conditions. nih.gov |
| Dopa Decarboxylase | Readily reversible | Inhibition is more transient compared to the other enzymes studied. nih.gov |
Disruption of the Internal Aldimine Schiff Base Linkage as a Primary Mechanism of Aminooxyacetate Action
The catalytic activity of PLP-dependent enzymes relies on the covalent attachment of the PLP cofactor to the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site. mdpi.com This linkage is known as an internal aldimine or a Schiff base. The formation of this internal aldimine is a prerequisite for enzymatic activity, positioning the cofactor to interact with substrates. researchgate.netresearchgate.net
Aminooxyacetate functions as a potent inhibitor by directly targeting and disrupting this crucial internal aldimine. As a strong carbonyl reagent, it attacks the aldehyde group of the enzyme-bound PLP. nih.gov This leads to the displacement of the active site lysine and the formation of a new, highly stable oxime linkage between aminooxyacetate and the PLP cofactor. The resulting structure is the this compound adduct. This action effectively breaks the native Schiff base, rendering the enzyme inactive because the cofactor is now sequestered in a stable complex and is no longer available to form the necessary Schiff base with the amino acid substrate.
Implications of this compound Adduction for Pyridoxal (B1214274) 5'-Phosphate Regeneration and Cofactor Availability
By forming a highly stable, and in some cases irreversible, complex with PLP, aminooxyacetate effectively traps the cofactor. nih.gov This sequestration removes PLP from the active metabolic pool. The trapped PLP is unavailable for its catalytic duties and cannot be processed by the salvage pathway enzymes like PNPOx for regeneration. mdpi.comnih.gov Consequently, the inhibition by aminooxyacetate can lead to a depletion of the available PLP cofactor, which can have broad effects on cellular metabolism, impacting the function of numerous PLP-dependent enzymes beyond the initial target.
Aminotransferases
Aminotransferases are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids, playing a crucial role in amino acid metabolism. These enzymes are largely dependent on Pyridoxal 5'-phosphate as a cofactor.
Inhibition of Aspartate Transaminase by this compound
No specific data is available in the reviewed literature regarding the inhibitory effects of this compound on Aspartate Transaminase. Research on this enzyme has focused on its mechanism of action with its natural cofactor, PLP, and the inhibitory effects of other compounds.
Effects on Alanine (B10760859) Aminotransferase Activity and Cofactor Interactions
There is no available research detailing the effects of this compound on the activity of Alanine Aminotransferase or its interactions with the enzyme's cofactor.
Mode of Interaction with Serine Hydroxymethyltransferase
Specific details on the mode of interaction between this compound and Serine Hydroxymethyltransferase are not present in the current scientific literature.
Inhibition of Ornithine Aminotransferase
Information regarding the inhibition of Ornithine Aminotransferase by this compound is not available in the reviewed scientific research.
Decarboxylases
Decarboxylases are a group of enzymes that catalyze the removal of a carboxyl group from a molecule. Many amino acid decarboxylases are dependent on Pyridoxal 5'-phosphate to function. There is no specific information available in the scientific literature concerning the interaction of this compound with this class of enzymes.
Targeted Pyridoxal 5 Phosphate Dependent Enzymes and Specific 5 Phosphopyridoxal Aminooxyacetate Interactions
The reactivity of 5-Phosphopyridoxal-aminooxyacetate is directed towards enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. Its mechanism of action generally involves the formation of a highly stable oxime bond with the aldehyde group of PLP, effectively sequestering the cofactor and rendering the enzyme inactive. This section details the interactions of this compound with specific PLP-dependent enzymes.
Structural Biology and Molecular Basis of 5 Phosphopyridoxal Aminooxyacetate Binding
Unveiling Enzyme-Adduct Architectures: X-ray Crystallography and NMR Insights
High-resolution X-ray crystallography has been instrumental in visualizing the three-dimensional structure of the 5-Phosphopyridoxal-aminooxyacetate adduct within the active sites of PLP-dependent enzymes. These studies reveal the formation of a covalent oxime linkage between the aldehyde group of PLP and the aminooxy group of aminooxyacetate.
One such study on Escherichia coli γ-aminobutyrate aminotransferase provides a clear picture of this interaction. The crystal structure of the enzyme in complex with aminooxyacetate shows that the α-carboxylate of the inhibitor is oriented away from the conserved Arginine residue (R398) that typically interacts with the substrate's α-carboxylate. Instead, it forms an interaction with another Arginine residue (R141) at the opposite end of the active site. nih.gov
Similarly, a high-resolution crystal structure of human kynurenine (B1673888) aminotransferase-I (KAT-I) complexed with aminooxyacetate (AOAA) has been determined. This structure confirms the formation of an external aldimine linkage, specifically an oxime, between PLP and AOAA. Notably, the position of this oxime adduct is displaced from the location of the native internal aldimine formed with the catalytic lysine (B10760008) residue (Lys247). Despite the formation of the adduct, the now-free Lys247 largely maintains its original orientation. This detailed structural view provides a basis for understanding the irreversible nature of the inhibition.
While specific NMR studies focusing exclusively on the this compound adduct within an enzyme are not extensively documented, NMR spectroscopy is a powerful technique for probing the intermediates in PLP-dependent enzyme reactions. For instance, NMR has been used to analyze isotopically labeled compounds to trace C-C bond formation in novel PLP-dependent enzyme reactions, demonstrating its utility in elucidating complex catalytic mechanisms. nih.gov Such techniques hold the potential for further refining our understanding of the electronic and structural environment of the this compound adduct in solution.
Table 1: Crystallographic Data for Enzyme-5-Phosphopyridoxal-aminooxyacetate Adduct Complexes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |
| γ-aminobutyrate aminotransferase | Escherichia coli | - | - | Interaction of the inhibitor's α-carboxylate with R141 instead of the usual R398. nih.gov |
| Kynurenine aminotransferase-I (KAT-I) | Homo sapiens | - | - | Formation of a stable oxime linkage with PLP, displacing the native internal aldimine. |
Conformational Dynamics of the PLP Cofactor upon Adduct Formation
The formation of the this compound adduct induces significant conformational changes in the PLP cofactor and the surrounding active site residues. These dynamics are crucial for understanding the mechanism of inhibition.
Upon binding of aminooxyacetate to E. coli γ-aminobutyrate aminotransferase, the movement of the inhibitor's α-carboxylate to interact with R141 at the opposite end of the active site signifies a notable conformational shift within the active site. nih.gov This reorientation of the bound ligand, compared to a typical substrate, highlights the distinct structural state induced by the inhibitor.
In PLP-dependent enzymes, the cofactor itself is not static but exists in various conformations throughout the catalytic cycle. The binding of substrates and inhibitors can trigger a transition between these states. For instance, in many aminotransferases, the binding of a substrate or inhibitor can induce a conformational change from an "open" to a "closed" state, which sequesters the active site from the solvent. The formation of the stable this compound adduct likely locks the enzyme in a specific, inactive conformation, preventing the necessary dynamic changes required for catalysis.
The versatility of the PLP cofactor arises from its ability to act as an electron sink, stabilizing carbanionic intermediates. embopress.org This function is intimately linked to its conformational state. The formation of the rigid oxime linkage with aminooxyacetate effectively freezes the cofactor in a state that is unable to participate in the electron delocalization required for the catalytic steps of the transamination reaction.
Computational Approaches: Illuminating Adduct Interactions
Molecular docking and molecular dynamics (MD) simulations have emerged as powerful computational tools to complement experimental studies by providing a dynamic and energetically detailed view of the interactions between this compound and PLP-dependent enzymes.
Molecular docking studies can predict the preferred binding orientation of aminooxyacetate within the active site of a PLP-dependent enzyme. These predictions have been instrumental in providing evidence for the reaction mechanism, suggesting that the formation of the oxime with PLP is a key step in the inhibition process. researchgate.net
Molecular dynamics simulations offer a window into the time-resolved behavior of the enzyme-adduct complex. These simulations can reveal the stability of the interactions observed in crystal structures and map the network of hydrogen bonds and electrostatic interactions that contribute to the binding affinity of the inhibitor. For example, computational studies on PLP-dependent enzymes have been used to investigate the protonation states of the cofactor and active site residues, which are critical for catalysis. Such studies can elucidate how the formation of the this compound adduct alters the electrostatic environment of the active site, leading to inactivation.
Furthermore, computational approaches have been employed to study the catalytic promiscuity of PLP-dependent enzymes, which arises from their shared mechanistic features. embopress.org By simulating the binding of different ligands, including inhibitors like aminooxyacetate, researchers can gain insights into the factors that determine substrate specificity and the molecular basis of inhibition. These computational models provide a framework for the rational design of novel and more specific inhibitors targeting PLP-dependent enzymes. frontiersin.org
Applications of 5 Phosphopyridoxal Aminooxyacetate in Biochemical and Cellular Research Methodologies
Utilization as a Selective Inhibitor for Metabolic Pathway Dissection and Flux Analysis
5-Phosphopyridoxal-aminooxyacetate serves as a selective inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial in a vast array of metabolic pathways, particularly those involving amino acid metabolism. nih.gov By selectively blocking the activity of these enzymes, researchers can effectively dissect complex metabolic networks and analyze the flow of metabolites, a technique known as metabolic flux analysis (MFA). wikipedia.org
The inhibition of a specific PLP-dependent enzyme by this compound can lead to the accumulation of the substrate of the inhibited enzyme and a depletion of its product. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to trace the flow of isotopically labeled molecules (e.g., ¹³C-labeled glucose or amino acids), researchers can quantify the changes in metabolic fluxes throughout the network in response to the inhibition. wikipedia.orgmdpi.com This provides a detailed picture of how different pathways are interconnected and how the cell adapts to the perturbation. mdpi.com
For instance, by inhibiting a key transaminase, researchers can study the rerouting of amino acid metabolism and its impact on central carbon metabolism, such as the tricarboxylic acid (TCA) cycle and glycolysis. mdpi.com This approach is instrumental in identifying metabolic bottlenecks and understanding the regulatory mechanisms that govern metabolic homeostasis. wikipedia.orgnih.gov The data gathered from such experiments can be used to construct and refine computational models of cellular metabolism. nih.gov
Table 1: Application of this compound in Metabolic Flux Analysis
| Research Question | Experimental Approach | Expected Outcome | Reference |
| Role of a specific transaminase in amino acid biosynthesis | Treat cells with this compound and a ¹³C-labeled amino acid precursor. Analyze metabolite labeling patterns using mass spectrometry. | Accumulation of the transaminase substrate and altered labeling in downstream metabolites, revealing the pathway's contribution to biosynthesis. | wikipedia.orgmdpi.com |
| Interplay between amino acid metabolism and central carbon metabolism | Inhibit a PLP-dependent enzyme in amino acid catabolism and trace ¹³C-glucose metabolism. | Changes in the labeling of TCA cycle intermediates, indicating a shift in anaplerotic and cataplerotic fluxes. | mdpi.comnih.gov |
| Identification of alternative metabolic routes | Use this compound to block a primary metabolic pathway and observe the activation of compensatory pathways. | Increased flux through alternative pathways to maintain cellular function, highlighting metabolic plasticity. | nih.gov |
Investigation of Pyridoxal 5'-Phosphate Cofactor Turnover and Salvage Pathway Dynamics
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and a vital coenzyme for a multitude of enzymes. wikipedia.org The cellular pool of PLP is maintained through a balance of de novo synthesis, salvage pathways that recycle the vitamin, and protein turnover. mdpi.comnih.gov this compound can be employed to investigate the dynamics of PLP turnover and the efficiency of the salvage pathway.
By inhibiting PLP-dependent enzymes, this compound can indirectly affect the demand for PLP. This perturbation allows researchers to study how the cell responds to changes in PLP availability and to probe the regulatory mechanisms of the PLP salvage pathway. nih.govresearchgate.net The salvage pathway involves enzymes like pyridoxal kinase and pyridoxine (B80251) 5'-phosphate oxidase (PNPO), which convert other B6 vitamers into the active PLP form. mdpi.comnih.gov
Studies using inhibitors can help elucidate the roles of specific proteins, such as PLP-binding proteins (PLPBP), in maintaining PLP homeostasis. nih.govnih.gov For example, observing the effects of this compound in cells with genetic modifications in the salvage pathway can reveal the interplay between different components of this essential metabolic process. nih.gov
Comparative Analysis with Other Pyridoxal 5'-Phosphate-Dependent Enzyme Inhibitors (e.g., D-Cycloserine)
A deeper understanding of enzyme inhibition can be gained by comparing the effects of different inhibitors that target the same class of enzymes. D-cycloserine is another well-known inhibitor of PLP-dependent enzymes. nih.gov Comparative studies between this compound and D-cycloserine can highlight differences in their mechanisms of action, specificity, and potency.
For instance, while both compounds inhibit PLP-dependent enzymes, their chemical structures may lead to different types of inhibition (e.g., reversible vs. irreversible) or varying affinities for different enzymes. nih.govnih.gov D-cycloserine, a cyclic analog of D-alanine, has been shown to inactivate some enzymes through a novel decarboxylative mechanism. nih.gov
Analyzing the differential effects of these inhibitors on cellular metabolism and enzyme activity can provide valuable insights into the structure-function relationships of PLP-dependent enzymes and their active sites. nih.gov This comparative approach is crucial for the development of more specific and potent inhibitors for research and potential therapeutic applications.
Table 2: Comparison of PLP-Dependent Enzyme Inhibitors
| Feature | This compound | D-Cycloserine | Reference |
| Chemical Nature | A derivative of pyridoxal 5'-phosphate containing an aminooxyacetate group. | A cyclic analog of the amino acid D-alanine. | nih.gov |
| Mechanism of Inhibition | Typically forms a stable oxime with the aldehyde group of PLP, inactivating the enzyme. | Can inactivate enzymes through various mechanisms, including the formation of a stable adduct with PLP or through a decarboxylative inactivation pathway. | nih.govnih.gov |
| Specificity | Generally a broad inhibitor of PLP-dependent enzymes. | Also a broad-spectrum inhibitor, but may exhibit different enzyme specificity profiles compared to this compound. | nih.gov |
| Research Applications | Primarily used for metabolic flux analysis and studying PLP homeostasis. | Used in biochemical studies of PLP-dependent enzymes and as an antibiotic. | researchgate.netnih.gov |
Development of Research Tools for Elucidating Enzyme Function and Active Site Characteristics
This compound serves as a foundational molecule for the development of more sophisticated research tools aimed at elucidating enzyme function and characterizing active site topographies. Its ability to covalently modify the PLP cofactor allows for its use as a chemical probe. nih.gov
By attaching reporter groups, such as fluorescent tags or cross-linking agents, to the aminooxyacetate moiety, researchers can create customized probes to study the localization, interactions, and conformational changes of PLP-dependent enzymes within the cell. These modified inhibitors can be used in techniques like fluorescence microscopy and affinity chromatography to isolate and identify novel PLP-dependent enzymes or their binding partners.
Furthermore, the interaction of this compound with an enzyme's active site can be studied using structural biology techniques like X-ray crystallography. Determining the crystal structure of an enzyme in complex with the inhibitor can provide a high-resolution map of the active site, revealing key amino acid residues involved in substrate binding and catalysis. nih.gov This information is invaluable for understanding the enzyme's mechanism and for the rational design of more specific and potent inhibitors.
Future Research Directions and Uncharted Territories in 5 Phosphopyridoxal Aminooxyacetate Biology
Elucidating Novel Enzyme Targets and Expanding Interaction Profiles
5-Phosphopyridoxal-aminooxyacetate belongs to the class of aminooxy compounds, which are known to be potent inhibitors of PLP-dependent enzymes. wikipedia.org The primary mechanism of inhibition involves the reaction of the aminooxy group with the aldehyde group of PLP, which is typically bound as an internal aldimine to a lysine (B10760008) residue in the enzyme's active site. This reaction leads to the formation of a highly stable oxime linkage, effectively inactivating the enzyme. unl.edu
While aminooxyacetic acid (AOA) is a well-characterized inhibitor of several PLP-dependent enzymes, including 4-aminobutyrate aminotransferase (GABA-T) and aspartate aminotransferase, the landscape of enzymes susceptible to this compound is not fully mapped. nih.gov Future research should focus on systematically screening this compound against a broad array of PLP-dependent enzymes from various organisms, including pathogenic bacteria and fungi, to identify novel targets. nih.gov This could uncover new therapeutic avenues for infectious diseases, as many PLP-dependent enzymes are unique to microbial metabolic pathways. nih.gov
Furthermore, a detailed kinetic and mechanistic analysis of the interaction between this compound and its target enzymes is warranted. Understanding the binding affinity, the rate of inactivation, and the reversibility of the inhibition will provide a more complete interaction profile. Such studies have been instrumental in optimizing mechanism-based inhibitors for other PLP-dependent enzymes. nih.gov
Table 1: Known and Potential Enzyme Targets for Aminooxy-Containing Inhibitors
| Enzyme Class | Specific Enzyme Examples | Known/Potential Inhibition by Aminooxy Compounds |
| Aminotransferases | Aspartate aminotransferase, Alanine (B10760859) aminotransferase, Kynurenine (B1673888) aminotransferase | Yes |
| Decarboxylases | Glutamate decarboxylase, Ornithine decarboxylase, Histidine decarboxylase | Potential |
| Lyases | Cystathionine β-lyase, Tryptophanase | Potential |
| Racemases | Alanine racemase | Potential |
Development and Application of Advanced Spectroscopic and Structural Methodologies for Adduct Characterization
The formation of an adduct between this compound and a PLP-dependent enzyme results in distinct spectroscopic signatures. UV-visible spectroscopy is a powerful tool to monitor the reaction, as the formation of the oxime linkage leads to characteristic changes in the absorption spectrum of the PLP cofactor. nih.govresearchgate.net For instance, the internal aldimine of PLP typically absorbs around 410-420 nm, and its conversion to the oxime adduct can be followed by monitoring the disappearance of this peak and the appearance of a new one at a different wavelength. nih.govresearchgate.net
Future research should leverage more advanced spectroscopic techniques to gain deeper insights into the structure and dynamics of the enzyme-inhibitor complex. Fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the conformational changes induced by inhibitor binding and the local environment of the adduct within the active site. researchgate.neted.ac.uk Stopped-flow kinetic analysis combined with spectroscopy can reveal the individual microscopic rate constants of the inactivation process, offering a more detailed understanding than traditional kinetic parameters. nih.gov
X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for determining the three-dimensional structure of the enzyme-adduct complex at atomic resolution. nih.govresearchgate.net The crystal structure of human kynurenine aminotransferase I in complex with aminooxyacetate has provided critical insights into the molecular determinants of inhibitor binding. mdpi.com Obtaining high-resolution structures of various enzymes inhibited by this compound will be crucial for understanding the specific interactions that govern its binding and selectivity. This structural information is also invaluable for the rational design of more potent and specific inhibitors. nih.govresearchgate.net
Computational and Rational Design Approaches for Novel this compound Analogues for Research Purposes
The rational design of enzyme inhibitors has been revolutionized by computational approaches. digitellinc.comresearchgate.net Molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the interaction of this compound with its target enzymes. digitellinc.comnih.gov These methods can predict binding affinities, identify key interacting residues, and elucidate the reaction mechanism at a molecular level.
This in silico data can guide the rational design of novel analogues of this compound with improved properties for research purposes. For example, modifications to the aminooxyacetate moiety or the pyridoxal (B1214274) ring could be explored to enhance binding affinity, increase selectivity for a particular enzyme, or introduce new functionalities. One could design analogues that act as mechanism-based inhibitors, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site. nih.govunl.edu
Furthermore, computational approaches can be used to design activity-based probes (ABPs) derived from this compound. These probes typically contain a reactive group that covalently binds to the target enzyme and a reporter tag (e.g., a fluorophore or a biotin) for detection and identification. Such probes are powerful tools for chemical proteomics, enabling the profiling of enzyme activities in complex biological samples and the discovery of novel enzyme targets. nih.gov
Role of this compound in Understanding Pyridoxal 5'-Phosphate-Enzyme Evolution and Specificity Mechanisms
The vast family of PLP-dependent enzymes is believed to have evolved from a limited number of ancestral folds, diversifying to catalyze a wide range of chemical reactions. nih.gov A key question in enzymology is how this functional diversity and substrate specificity arose. Specific inhibitors like this compound can serve as powerful chemical tools to probe the active sites of these enzymes and shed light on their evolutionary relationships and specificity mechanisms. psu.edunih.gov
By comparing the inhibition profiles of this compound against a panel of related PLP-dependent enzymes, researchers can gain insights into the structural features of the active site that determine inhibitor binding and, by extension, substrate recognition. For instance, differences in the susceptibility of various aminotransferases to this inhibitor could be correlated with variations in their active site architecture, revealing the molecular basis for their different substrate specificities. mdpi.com
Moreover, the structural analysis of enzyme-inhibitor complexes can illuminate the subtle conformational differences that distinguish enzymes with different catalytic activities. mdpi.com By trapping the enzyme in a specific conformation, this compound can provide a snapshot of the active site that can be compared across different enzymes. This comparative structural analysis can help to reconstruct the evolutionary trajectory of these enzymes and understand how changes in active site geometry have led to the emergence of new catalytic functions. The use of such specific probes is essential for dissecting the intricate relationship between structure, function, and evolution in the fascinating world of PLP-dependent enzymes. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
